molecular formula C19H19N3O3 B14161136 3,5-dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide CAS No. 956240-56-5

3,5-dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide

Cat. No.: B14161136
CAS No.: 956240-56-5
M. Wt: 337.4 g/mol
InChI Key: HQQPMQDKHQDOIY-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups at the 3 and 5 positions of the benzamide ring, and a pyrazole ring substituted with a methyl and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester, followed by cyclization.

    Substitution Reactions: The methyl and phenyl groups are introduced to the pyrazole ring through substitution reactions using appropriate reagents.

    Formation of Benzamide: The benzamide moiety is synthesized by reacting 3,5-dimethoxybenzoic acid with an amine derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3,5-Dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzamide: Lacks the pyrazole ring, making it less complex.

    N-(2-Phenylpyrazol-3-yl)benzamide: Lacks the methoxy groups, which may affect its reactivity and biological activity.

    5-Methyl-2-phenylpyrazole: Lacks the benzamide moiety, making it structurally simpler.

Uniqueness

3,5-Dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide is unique due to its combination of methoxy-substituted benzamide and a substituted pyrazole ring

Properties

CAS No.

956240-56-5

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

3,5-dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide

InChI

InChI=1S/C19H19N3O3/c1-13-9-18(22(21-13)15-7-5-4-6-8-15)20-19(23)14-10-16(24-2)12-17(11-14)25-3/h4-12H,1-3H3,(H,20,23)

InChI Key

HQQPMQDKHQDOIY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3

solubility

19.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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